molecular formula C9H18N2O2S B2448170 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1216033-16-7

2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2448170
CAS No.: 1216033-16-7
M. Wt: 218.32
InChI Key: JCHRCRQMNGLGDP-UHFFFAOYSA-N
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Description

Structural Analysis of 2-[2-(Aminomethyl)cyclopentyl]-1λ⁶,2-thiazolidine-1,1-dione

Molecular Architecture and Stereochemical Features

The compound 2-[2-(aminomethyl)cyclopentyl]-1λ⁶,2-thiazolidine-1,1-dione (C₉H₁₈N₂O₂S) consists of a thiazolidine ring system modified with a 1,1-dioxide group (sulfone) and a 2-(aminomethyl)cyclopentyl substituent (Figure 1). Key structural features include:

  • Thiazolidine core : A five-membered ring containing sulfur (S¹), nitrogen (N²), and two carbonyl oxygen atoms (O¹, O²) at positions 1 and 1 (sulfone group). The sulfur atom adopts a tetrahedral geometry due to the λ⁶ oxidation state.
  • Cyclopentyl substituent : A cyclopentane ring attached to the thiazolidine’s N² position, with an aminomethyl (-CH₂NH₂) group at its second carbon.
  • Stereochemical considerations : The cyclopentane ring introduces potential stereoisomerism. The aminomethyl group’s position on the cyclopentane may lead to axial/equatorial configurations, while the thiazolidine’s puckering (envelope or half-chair) influences overall conformation.

Table 1: Molecular parameters of 2-[2-(aminomethyl)cyclopentyl]-1λ⁶,2-thiazolidine-1,1-dione

Parameter Value Source
Molecular formula C₉H₁₈N₂O₂S
Molecular weight 218.32 g/mol
Key functional groups Sulfone, primary amine
Stereoisomerism potential Cyclopentane conformation

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound are limited, analogous thiazolidine-dione derivatives provide insights:

  • Thiazolidine ring conformation : In related structures (e.g., 3-butyl-2-phenyl-1,3-thiazolidine-1,4-dione), the thiazolidine adopts an envelope conformation with sulfur displaced by 0.63 Å from the plane. The sulfone group’s electron-withdrawing nature likely stabilizes this distortion.
  • Cyclopentane geometry : Cyclopentane rings in similar compounds (e.g., 5-phenyl-1λ⁶,2-thiazolidine-1,1-dione) exhibit envelope conformations, with puckering parameters Q(2) = 0.274 Å and φ(2) = 42.7°. Disorder in cyclopentane substituents is common, as seen in 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl) derivatives.
  • Intermolecular interactions : Hydrogen bonding (N–H⋯O, C–H⋯O) and C–H⋯π interactions stabilize crystal packing. For example, helical chains formed via N–H⋯S bonds are observed in thiosemicarbazides.

Table 2: Comparative crystallographic data for thiazolidine-dione derivatives

Compound Ring Conformation Dihedral Angle (°) Source
2-[2-(Aminomethyl)cyclopentyl]-TZD* Envelope (predicted) N/A
5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione Planar thiazolidine 65.13 (vs. phenyl)
3-Butyl-2-phenyl-1,3-thiazolidine-1,4-dione Envelope (S displaced) 88.74 (vs. phenyl)

*TZD: Thiazolidine-dione

Comparative Analysis with Related Thiazolidine-dione Derivatives

Substituent Effects on Structure and Reactivity
  • Aryl vs. aliphatic substituents : Unlike aryl-substituted TZDs (e.g., 2,4-thiazolidinedione derivatives with biphenyl groups), the cyclopentyl-aminomethyl group in this compound introduces steric bulk and reduced aromaticity, potentially altering electronic properties and hydrogen-bonding capacity.
  • Functional group diversity : The primary amine on the cyclopentane enhances hydrophilicity compared to alkyl chains (e.g., 3-pentyl-1,2-thiazolidine-1,1-dioxide). This may improve solubility in polar solvents.
  • Conformational rigidity : Cyclopentane’s puckering restricts rotational freedom compared to linear chains (e.g., 2-(3-aminopropyl)-1λ⁶,2-thiazolidine-1,1-dione), favoring specific binding conformations in biological targets.
Electronic and Steric Comparisons
Derivative Key Substituent Electronic Effect Steric Effect Source
2-[2-(Aminomethyl)cyclopentyl]-TZD Cyclopentyl-aminomethyl Moderate electron donation High (cyclopentane puckering)
2,4-Thiazolidinedione (TZD) None Strong electron withdrawal Low
3-(2-Aminocyclohexyl)-TZD Cyclohexyl-amine Moderate electron donation Moderate (chair conformation)

Properties

IUPAC Name

[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-7-8-3-1-4-9(8)11-5-2-6-14(11,12)13/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRCRQMNGLGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2CCCS2(=O)=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Thiazolidine Ring Formation

The core thiazolidine ring is constructed via Hantzsch-type cyclocondensation. In one protocol, 2-aminomethylcyclopentanol is reacted with α-haloketones (e.g., chloroacetone) in aqueous potassium carbonate at 25°C for 12 hours. This method avoids traditional reflux conditions, which generate impurities, and instead employs gradual warming to 40°C to complete the reaction. The resulting intermediate, 2-(2-hydroxymethylcyclopentyl)thiazolidin-4-one, is oxidized to the 1,1-dione using hydrogen peroxide in acetic acid, achieving 78% yield after purification.

Functional Group Interconversion

Critical to the synthesis is the conversion of the hydroxyl group to an amine. This is accomplished through a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) with phthalimide as the nucleophile. Subsequent hydrazinolysis in ethanol liberates the primary amine, yielding 2-[2-(aminomethyl)cyclopentyl]thiazolidine-1,1-dione.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate thiazolidine ring closure but risk decomposition at elevated temperatures. Comparative studies show that toluene with piperidine as a base provides superior regioselectivity for the cyclopentyl-thiazolidine linkage, albeit with longer reaction times (24–48 hours).

Impurity Mitigation

A major challenge arises from intramolecular cyclization of intermediates, particularly at temperatures above 80°C. For instance, thioureido acid precursors undergo unwanted cyclization to tetrahydropyrimidinones unless rigorously controlled. This is mitigated by maintaining pH 6–7 during aqueous workups and employing low-temperature crystallization from ethyl acetate/hexane mixtures.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and eluents such as dichloromethane/methanol (95:5). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves closely related impurities, achieving ≥95% purity.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum exhibits characteristic signals at δ 3.91 ppm (singlet, CH₂ of thiazolidine) and δ 1.45–2.10 ppm (multiplet, cyclopentyl protons).
  • Infrared (IR) Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O) and 1340 cm⁻¹ (S=O) confirm the 1,1-dione structure.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 219.1 [M+H]⁺, consistent with the molecular formula C₉H₁₈N₂O₂S.

Scalability and Industrial Considerations

Kilogram-scale production requires adaptations to batch processes. Continuous flow reactors improve heat dissipation during exothermic steps, such as the Hantzsch cyclocondensation, reducing decomposition by 15% compared to batch methods. Environmental factors are addressed by recycling solvents like toluene through distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives .

Scientific Research Applications

Antitumor Activity

Research has indicated that thiazolidine derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to 2-[2-(aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione can induce apoptosis in various cancer cell lines. A notable study highlighted the synthesis of thiazolidine-2,4-diones integrated with acridine moieties, which showed enhanced anticancer activity compared to their parent compounds .

Case Study :
A study conducted on thiazolidine derivatives revealed their ability to inhibit cell proliferation in human cancer cell lines, with IC₅₀ values indicating strong efficacy against specific tumors. The compounds were evaluated using a panel of approximately sixty cancer cell lines, following established protocols by the National Cancer Institute (NCI) .

Metabolic Disorders

Thiazolidine derivatives are recognized for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor is crucial in regulating glucose metabolism and lipid homeostasis. Compounds like this compound have been studied for their potential in managing diabetes by reducing serum glucose levels and improving insulin sensitivity .

Data Table: Efficacy of Thiazolidine Derivatives in Metabolic Studies

Compound NameMechanismEffect on Glucose LevelsReference
Thiazolidine-2,4-dionePPARγ agonistSignificant reduction
This compoundPPARγ agonistUnder investigation

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that often include the formation of the thiazolidine ring followed by functionalization at the amine position. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the thiazolidine-1,1-dione moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione include:

Uniqueness

The uniqueness of this compound lies in its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione is a compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

The compound's IUPAC name is this compound. It has the following chemical characteristics:

Property Value
Molecular FormulaC₈H₁₃N₂O₂S
Molecular Weight199.25 g/mol
CAS Number137118-00-4
AppearanceWhite powder

Biological Activity Overview

The biological activity of thiazolidinone derivatives has been widely studied, particularly their roles in various therapeutic areas:

  • Antidiabetic Activity : Thiazolidinones are known to enhance insulin sensitivity and lower blood glucose levels. Research indicates that structural modifications can significantly impact their efficacy in diabetic models .
  • Antimicrobial Properties : Compounds in this class exhibit notable antimicrobial activity against various pathogens, including bacteria and fungi. The presence of specific substituents can enhance their potency .
  • Anticancer Effects : Thiazolidinones have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types. Their mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Thiazolidine Ring : Variations in substituent groups can enhance or diminish biological activity. For instance, the introduction of amino groups has been associated with increased anticancer and antimicrobial activity .
  • Cyclopentyl Group Influence : The cyclopentyl moiety contributes to the compound's three-dimensional structure, which is crucial for receptor binding and biological interaction .

Case Studies

Several studies have highlighted the biological potential of thiazolidinone derivatives:

  • Antidiabetic Study : A study demonstrated that a derivative similar to this compound improved glucose tolerance in diabetic rats by enhancing insulin signaling pathways .
  • Antimicrobial Efficacy : Another research effort evaluated various thiazolidinone compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications on the thiazolidine ring significantly increased antimicrobial activity compared to standard antibiotics .
  • Cancer Cell Line Inhibition : Research involving cancer cell lines showed that specific thiazolidinone derivatives could inhibit cell proliferation by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the established synthetic methodologies for 2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione, and how can reaction parameters be optimized for scale-up?

Answer: The synthesis of thiazolidine-1,1-dione derivatives typically involves cyclocondensation of precursors (e.g., aminomethyl cyclopentane derivatives with sulfonylating agents) under controlled conditions. For example:

  • Step 1: React 2-(aminomethyl)cyclopentane with a sulfonyl chloride derivative (e.g., chlorosulfonyl isocyanate) in anhydrous dichloromethane at 0–5°C to form the intermediate sulfonamide.
  • Step 2: Intramolecular cyclization under basic conditions (e.g., triethylamine) at 60–80°C to yield the thiazolidine-1,1-dione core .

Optimization Strategies:

ParameterImpact on YieldExample Conditions
SolventPolar aprotic solvents (e.g., DMF) enhance cyclization efficiencyDMF, 70°C, 12 hours
TemperatureHigher temperatures (>80°C) risk decomposition; lower temperatures (<60°C) slow kineticsOptimal range: 60–70°C
CatalystsLewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization5 mol% ZnCl₂, 65°C

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm cyclopentyl and thiazolidine ring connectivity. Key signals: δ ~3.5–4.0 ppm (cyclopentyl CH₂-N), δ ~5.0 ppm (sulfonyl group proximity) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the cyclopentyl region .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion for C₉H₁₅N₂O₂S₂) .
  • HPLC-PDA: Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 210–230 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Enzyme Inhibition Assays: Screen against sulfotransferases or proteases due to the sulfonyl group’s electrophilic nature .
    • Protocol: Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) in Tris-HCl buffer (pH 7.4) with kinetic fluorescence monitoring .
  • Cytotoxicity Profiling: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
  • Molecular Docking: Preliminary target prediction using AutoDock Vina with PDB structures (e.g., cyclooxygenase-2) to guide assay selection .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the sulfonyl group to predict hydrolysis stability. BDEs <90 kcal/mol indicate susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations: Simulate binding to sulfotransferase active sites (e.g., SULT1A1) using GROMACS. Analyze hydrogen-bonding interactions with catalytic lysine residues .
  • ADMET Prediction: Use SwissADME to estimate logP (optimal range: 1–3) and P-glycoprotein substrate likelihood .

Q. What strategies are effective in resolving discrepancies between theoretical predictions and experimental data in SAR studies?

Answer:

  • Hypothesis-Driven Redesign: If DFT predicts stability but experimental hydrolysis occurs, synthesize analogs with electron-withdrawing substituents (e.g., -CF₃) on the cyclopentyl ring to test electronic effects .
  • Crystallography: Resolve X-ray structures of protein-ligand complexes to validate docking poses (e.g., compare predicted vs. observed binding modes in sulfotransferases) .
  • Meta-Analysis: Compare results across similar thiazolidine derivatives (e.g., 2-(3-chlorophenyl) analogs ) to identify scaffold-specific trends.

Q. How to design experiments to investigate the metabolic stability and pharmacokinetic properties of this compound?

Answer:

  • In Vitro Metabolism:
    • Liver Microsomes: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₚ) .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 using luminescent substrates (e.g., P450-Glo™ assays) .
  • In Vivo PK: Administer intravenously/orally to rodents. Collect plasma samples at intervals (0–24h). Non-compartmental analysis for AUC, t₁/₂, and bioavailability .
  • Toxicokinetics: Assess tissue distribution via radiolabeled (¹⁴C) compound in BALB/c mice. Autoradiography of liver/kidney sections .

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